molecular formula C21H13Cl3N2O3 B5016719 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide

Cat. No.: B5016719
M. Wt: 447.7 g/mol
InChI Key: TZILBSLAYICXBF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide typically involves multiple steps:

  • Formation of Benzoxazole Core: : The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions. For instance, 2-aminophenol can react with 2-chlorobenzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures to form 2-(1,3-benzoxazol-2-yl)phenol.

  • Substitution Reactions: : The chlorination of the phenyl ring can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The methoxy group can be introduced via methylation using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃).

  • Amide Formation: : The final step involves the formation of the amide bond. This can be done by reacting the benzoxazole derivative with 3,5-dichloro-4-methoxybenzoic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors for better control over reaction parameters, employing greener solvents, and recycling reagents where possible.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming hydroxyl derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzoxazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . This compound could be investigated for similar properties, potentially leading to new therapeutic agents.

Industry

In the industrial sector, compounds like this compound are used in the development of fluorescent dyes, sensors, and materials with specific photophysical properties .

Mechanism of Action

The mechanism of action of benzoxazole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. For instance, they can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs. The exact mechanism for N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide would depend on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-yl)phenol: Known for its fluorescence and antimicrobial properties.

    3,5-Dichloro-4-methoxybenzoic acid: Used as an intermediate in organic synthesis.

    N-(4-Chlorophenyl)benzamide: Exhibits various biological activities including antimicrobial and anticancer properties.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide stands out due to the combination of benzoxazole and benzamide moieties, which can confer unique photophysical properties and biological activities. Its structure allows for diverse functionalization, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O3/c1-28-19-15(23)8-11(9-16(19)24)20(27)25-12-6-7-14(22)13(10-12)21-26-17-4-2-3-5-18(17)29-21/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZILBSLAYICXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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